REACTION_CXSMILES
|
O[CH:2]([CH3:6])[CH2:3][CH:4]=[O:5].[CH2:7]([C:9]([CH2:11]C)=O)[CH3:8].[CH:13](O)(C)C.[OH-].[Na+]>C(O)(=O)C>[CH3:13][C:3]1[C:4](=[O:5])[CH:7]([CH3:8])[CH:9]([CH3:11])[CH2:6][CH:2]=1 |f:3.4|
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
OC(CC=O)C
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WAIT
|
Details
|
The whole is boiled for another hour
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the aqueous phase is separated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C(C(CC1)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |